A Technical Guide to the Spectroscopic Characterization of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid
A Technical Guide to the Spectroscopic Characterization of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid
Introduction
In the landscape of modern drug discovery and development, piperidine scaffolds are of paramount importance due to their prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The functionalization of the piperidine ring allows for the precise tuning of physicochemical and pharmacological properties. This guide focuses on 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid, a key building block whose structural integrity is fundamental to its application in medicinal chemistry.
This document provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the comprehensive characterization of this molecule. Our approach is rooted in explaining the causality behind experimental choices and data interpretation, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's basic properties is the foundation for all spectroscopic analysis.
Chemical Structure:
Figure 1. Structure of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 896046-65-4 | [4] |
| Molecular Formula | C₁₃H₁₆FNO₂ | Calculated |
| Molecular Weight | 237.27 g/mol | Calculated |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping its carbon-hydrogen framework. We will examine both ¹H and ¹³C NMR data.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is predicted to be complex due to the overlapping signals of the piperidine ring protons.
Causality in Proton Assignments:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. Its chemical shift is sensitive to solvent and concentration due to hydrogen bonding.[5]
-
Aromatic Protons (Fluorobenzyl Group): The four protons on the fluorophenyl ring will appear in the aromatic region (7.0-7.5 ppm). The fluorine atom will cause splitting, resulting in complex multiplets.
-
Benzylic Protons (-CH₂-Ar): These two protons are adjacent to the aromatic ring and the piperidine nitrogen, appearing as a singlet around 3.5-4.0 ppm.
-
Piperidine Ring Protons: These protons (at positions 2, 3, 4, 5, and 6) will produce a series of complex, overlapping multiplets in the aliphatic region (1.5-3.5 ppm). The proton at C3 will be coupled to the adjacent protons at C2 and C4.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |
| ~12.5 | Broad s | 1H | -COOH |
| ~7.4-7.1 | m | 4H | Ar-H |
| ~3.6 | s | 2H | Ar-CH₂ -N |
| ~3.2-1.6 | m | 9H | Piperidine ring protons |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Causality in Carbon Assignments:
-
Carbonyl Carbon (-COOH): This carbon is significantly deshielded and appears downfield, typically between 170-185 ppm.[5][6]
-
Aromatic Carbons: Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF), and its chemical shift will be significantly affected. The other aromatic carbons will appear in the typical 115-140 ppm range.
-
Aliphatic Carbons: The benzylic carbon and the five carbons of the piperidine ring will appear in the upfield region (20-60 ppm).
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Provisional Assignment |
| ~175 | C =O (Carboxylic Acid) |
| ~162 (d, ¹JCF ≈ 245 Hz) | C -F |
| ~132-124 | Aromatic C H and C -CH₂ |
| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic C H ortho to F |
| ~55-50 | Ar-C H₂ and Piperidine C H₂ (adjacent to N) |
| ~45 | Piperidine C H-COOH |
| ~30-25 | Piperidine C H₂ |
Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy. Internal standards and proper sample preparation are critical.
-
Sample Preparation: Dissolve 5-10 mg of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Apply a 90° pulse.
-
Set the relaxation delay to 5 seconds to ensure full relaxation of all protons, including the slowly relaxing carboxylic acid proton.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Acquisition Parameters (¹³C NMR):
-
Use a proton-decoupled sequence.
-
Set the spectral width to cover 0 to 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the spectrum using the TMS signal.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and reliable method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Spectral Interpretation
The IR spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid and an aromatic ring.
Causality in Vibrational Assignments:
-
O-H Stretch (Carboxylic Acid): The most prominent feature of a carboxylic acid is an extremely broad absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, resulting from strong intermolecular hydrogen bonding.[6][7] This broadness is a key diagnostic feature that distinguishes it from the sharper O-H stretch of an alcohol.[8]
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzyl groups appear just below 3000 cm⁻¹.[9]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1700-1730 cm⁻¹ for the carbonyl group of the hydrogen-bonded carboxylic acid.[7]
-
C=C Stretches (Aromatic): Medium to weak absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the carbon-carbon stretching within the aromatic ring.[8]
-
C-O Stretch: A moderate band between 1210-1320 cm⁻¹ corresponds to the C-O single bond stretch of the carboxylic acid.[7]
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 3000-2850 | Medium | C-H stretch | Aliphatic |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| ~1600, ~1500 | Medium-Weak | C=C stretch | Aromatic Ring |
| 1320-1210 | Medium | C-O stretch | Carboxylic Acid |
Experimental Protocol: IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically processed automatically by the instrument software to produce a plot of transmittance or absorbance versus wavenumber.
Visualization: IR Analysis Workflow
Sources
- 1. A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. www1.udel.edu [www1.udel.edu]
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